molecular formula C18H18N2O4S B4279643 5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid

5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid

Cat. No.: B4279643
M. Wt: 358.4 g/mol
InChI Key: XZOZFEDGZPUYRK-UHFFFAOYSA-N
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Description

5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thienyl intermediate: This involves the reaction of a suitable thiophene derivative with a cyano group and a methoxyphenyl group under controlled conditions.

    Amination: The intermediate is then subjected to amination to introduce the amino group.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired 5-oxopentanoic acid structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the thienyl ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.

Properties

IUPAC Name

5-[[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11-17(12-6-8-13(24-2)9-7-12)14(10-19)18(25-11)20-15(21)4-3-5-16(22)23/h6-9H,3-5H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOZFEDGZPUYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCCC(=O)O)C#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
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5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
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5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
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5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 5
5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 6
5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid

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